molecular formula C8H12ClNOS B12977367 Benzenethiol, 2-amino-3-ethoxy-, hydrochloride CAS No. 89808-02-6

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride

Cat. No.: B12977367
CAS No.: 89808-02-6
M. Wt: 205.71 g/mol
InChI Key: TZIUJVRNEHPRQZ-UHFFFAOYSA-N
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Description

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride is an organic compound with the molecular formula C8H12ClNOS It is a derivative of benzenethiol, featuring an amino group at the second position and an ethoxy group at the third position, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2-amino-3-ethoxy-, hydrochloride typically involves the following steps:

    Nitration: The starting material, benzenethiol, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Ethoxylation: The amino group is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenethiol, 2-amino-3-ethoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethoxy groups play a crucial role in binding to these targets, while the thiol group can form covalent bonds, leading to inhibition or activation of the target’s function. This compound can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol, 2-amino-: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    Benzenethiol, 3-amino-2-ethoxy-: The positions of the amino and ethoxy groups are swapped, affecting its binding affinity and reactivity.

    Benzenethiol, 2-amino-4-ethoxy-: The ethoxy group is at the fourth position, altering its steric and electronic properties.

Uniqueness

Benzenethiol, 2-amino-3-ethoxy-, hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

CAS No.

89808-02-6

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

2-amino-3-ethoxybenzenethiol;hydrochloride

InChI

InChI=1S/C8H11NOS.ClH/c1-2-10-6-4-3-5-7(11)8(6)9;/h3-5,11H,2,9H2,1H3;1H

InChI Key

TZIUJVRNEHPRQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)S)N.Cl

Origin of Product

United States

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